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molecular formula C24H26N4O B8541828 2-Piperazinecarboxamide,n-(4-aminophenyl)-4-phenyl-1-(phenylmethyl)-

2-Piperazinecarboxamide,n-(4-aminophenyl)-4-phenyl-1-(phenylmethyl)-

Cat. No. B8541828
M. Wt: 386.5 g/mol
InChI Key: QRSCKBDDSSPKDI-UHFFFAOYSA-N
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Patent
US05051422

Procedure details

In a manner similar to Preparation 20, react N-(4-nitrophenyl)-4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide (6.85 g, 16.8 mmol) with tin (II) chloride dihydrate (18.5 g, 82 mmol) to obtainthe title compound.
Name
N-(4-nitrophenyl)-4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([CH:13]2[CH2:18][N:17]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:16][CH2:15][N:14]2[CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[O:12])=[CH:6][CH:5]=1)([O-])=O.O.O.[Sn](Cl)Cl>>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11]([CH:13]2[CH2:18][N:17]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:16][CH2:15][N:14]2[CH2:25][C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)=[O:12])=[CH:8][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
N-(4-nitrophenyl)-4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide
Quantity
6.85 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)C1N(CCN(C1)C1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
18.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 20

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)NC(=O)C1N(CCN(C1)C1=CC=CC=C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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